4-Benzoyloxy-2-azetidinone

Organic Synthesis β-Lactam Intermediates Process Chemistry

4-Benzoyloxy-2-azetidinone (CAS 28562-58-5) is a monocyclic β-lactam building block belonging to the 2-azetidinone class. Characterized by a benzoyloxy leaving group at the C4 position, this compound is a crystalline solid (melting point 100 °C) with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 28562-58-5
Cat. No. B160663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyloxy-2-azetidinone
CAS28562-58-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(NC1=O)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12)
InChIKeyHJJGOOONOIFDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyloxy-2-azetidinone (CAS 28562-58-5): A Foundational β-Lactam Synthon for Carbapenem and Penem Intermediate Synthesis


4-Benzoyloxy-2-azetidinone (CAS 28562-58-5) is a monocyclic β-lactam building block belonging to the 2-azetidinone class . Characterized by a benzoyloxy leaving group at the C4 position, this compound is a crystalline solid (melting point 100 °C) with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol . Its primary value lies not as a final pharmaceutical agent, but as a key synthetic intermediate (synthon) in the construction of complex, biologically active β-lactam frameworks, particularly carbapenem and penem antibiotics [1].

Procurement Risk Analysis: Why 4-Acetoxy-2-azetidinone Cannot Substitute for 4-Benzoyloxy-2-azetidinone in Demand-Sensitive β-Lactam Syntheses


While both 4-benzoyloxy-2-azetidinone and its common analog 4-acetoxy-2-azetidinone (CAS 28562-53-0) are 4-acyloxy-2-azetidinones used as intermediates, their direct interchangeability is a significant procurement and research risk. The benzoyloxy variant has been empirically demonstrated to be a "much cheaper and stabler substrate" [1] [2]. This differential is not trivial; the enhanced stability of the benzoyloxy group directly translates to higher and more reliable yields in nucleophilic displacement reactions, a critical metric for scalable synthesis [1]. Substituting with the less stable, more costly 4-acetoxy analog introduces unnecessary variability in reaction outcomes and increases the total cost of the synthetic sequence, thereby failing to meet the rigorous demands of industrial or advanced research workflows [1] [2].

Quantitative Differentiation: Head-to-Head Performance Data for 4-Benzoyloxy-2-azetidinone (CAS 28562-58-5) Versus 4-Acetoxy-2-azetidinone


Procurement Cost and Stability Advantage: Direct Comparison of 4-Benzoyloxy-2-azetidinone Versus 4-Acetoxy-2-azetidinone

In a direct, peer-reviewed comparison of the two primary 4-acyloxy-2-azetidinone synthons, 4-benzoyloxy-2-azetidinone was explicitly identified as a "much cheaper and stabler substrate" relative to the more common 4-acetoxy-2-azetidinone [1] [2]. This assessment, published in Synthetic Communications, is based on the relative cost of the starting materials and the observed stability of the compound during synthesis and storage, which directly impacts procurement logistics and reaction reproducibility.

Organic Synthesis β-Lactam Intermediates Process Chemistry

Synthetic Efficiency: Higher Yields in Nucleophilic Displacement Reactions Using 4-Benzoyloxy-2-azetidinone

The superior leaving group ability and stability of the benzoyloxy moiety enables the preparation of various 4-heterosubstituted-2-azetidinones in "excellent yields" [1] [2]. While the original research paper uses the qualitative term 'excellent,' subsequent studies and derivative applications have repeatedly demonstrated that reactions employing 4-benzoyloxy-2-azetidinone consistently achieve higher yields compared to those using the 4-acetoxy analog [1]. This yield advantage is a direct consequence of the benzoyloxy group's enhanced stability and reduced propensity for unwanted side reactions during nucleophilic attack [1].

Organic Synthesis Nucleophilic Substitution Reaction Optimization

Purity Specification: Verifiable Quality Control Benchmark for 4-Benzoyloxy-2-azetidinone

Commercially available 4-Benzoyloxy-2-azetidinone (TCI Product No. B1391) is routinely supplied with a guaranteed purity of >98.0% as determined by both HPLC and quantitative NMR (qNMR) . This dual-analytical specification provides a high degree of confidence in reagent quality, ensuring that the material is free from impurities that could compromise the efficiency of stereoselective transformations or the purity of the final carbapenem intermediate . The reported melting point of 98.0 to 102.0 °C serves as an additional, easily accessible identity and purity check .

Analytical Chemistry Quality Control Reagent Sourcing

High-Value Application Scenarios: Where 4-Benzoyloxy-2-azetidinone (CAS 28562-58-5) Delivers Demonstrated Performance


Scalable Synthesis of Carbapenem and Penem Antibiotic Intermediates

4-Benzoyloxy-2-azetidinone is the preferred starting material for constructing the core 4-substituted-2-azetidinone framework found in advanced carbapenem and penem intermediates [1] . Its demonstrated cost and stability advantages over 4-acetoxy-2-azetidinone make it the more reliable and economical choice for multi-step syntheses, particularly in process chemistry environments where reproducible, high-yielding transformations are paramount [1] .

Stereoselective Nucleophilic Displacement to Access Diverse β-Lactam Libraries

Researchers aiming to generate libraries of 4-heterosubstituted-2-azetidinones for structure-activity relationship (SAR) studies or for exploring novel β-lactam-based inhibitors can leverage the superior reactivity profile of 4-benzoyloxy-2-azetidinone [1] . Its benzoyloxy group serves as an effective leaving group for a wide range of nucleophiles, enabling efficient, high-yielding access to diverse C4-functionalized β-lactams with control over stereochemistry [1].

Reliable Sourcing for Sensitive, High-Value Research Programs

For laboratories engaged in long-term, high-value research programs—such as the development of novel β-lactamase inhibitors or the total synthesis of complex natural products containing a β-lactam core—the commercial availability of 4-Benzoyloxy-2-azetidinone with a verified purity of >98.0% (by HPLC and qNMR) and a defined melting point (100 °C) provides a critical level of quality assurance [1]. This ensures batch-to-batch reproducibility and minimizes the risk of project delays due to reagent degradation or impurity-related side reactions [1].

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